Methyltitanium isopropoxide
Description
Historical Context of Organotitanium Chemistry
The development of organotitanium chemistry traces its roots to the mid-20th century, when researchers began exploring transition metal alkoxides for industrial catalysis. Titanium tetraisopropoxide, discovered in the 1950s, served as a foundational compound due to its stability and reactivity in hydrolysis-condensation reactions. However, the integration of organic ligands into titanium coordination spheres remained challenging until the advent of Grignard reagent-based syntheses in the 1970s. This compound emerged from efforts to modify titanium alkoxides with alkyl groups, which were found to modulate electronic and steric properties. Early studies demonstrated that substituting one isopropoxy ligand with a methyl group significantly altered the compound’s Lewis acidity and hydrolytic behavior, enabling new reactivity patterns.
A pivotal breakthrough occurred in the 1990s, when researchers at the University of Amsterdam developed reproducible methods for synthesizing methyltitanium triisopropoxide via the reaction of titanium tetrachloride with methylmagnesium chloride and isopropanol. This advance facilitated systematic investigations into structure-activity relationships, revealing that the methyl group enhances thermal stability compared to purely inorganic titanium alkoxides.
Significance in Organometallic Research
This compound occupies a unique niche in organometallic chemistry due to its dual functionality: the methyl group acts as a σ-donor, while the isopropoxy ligands provide both steric bulk and labile binding sites. This combination enables precise control over reaction pathways in catalytic cycles. For instance, in esterification reactions, the methyl group stabilizes intermediate titanium-oxo complexes, while the isopropoxy ligands facilitate substrate coordination.
The compound’s significance is further underscored by its role in hybrid material synthesis. When used in sol-gel processes with titanium tetraisopropoxide, this compound introduces hydrophobic methyl groups into titanium dioxide networks, creating materials with tailored surface properties. This capability has proven invaluable in developing molecularly imprinted polymers for selective adsorption applications, where the methyl groups enhance template recognition through hydrophobic interactions.
Table 1: Comparative Properties of Titanium Isopropoxide and this compound
| Property | Titanium Isopropoxide | This compound |
|---|---|---|
| Molecular Formula | Ti(OCH(CH₃)₂)₄ | CH₃Ti(OCH(CH₃)₂)₃ |
| Coordination Geometry | Tetrahedral | Tetrahedral |
| Boiling Point | 65°C | 65°C (THF solution) |
| Hydrolytic Reactivity | High | Moderate |
| Lewis Acidity | Strong | Attenuated |
| Thermal Stability | Moderate | High |
Academic Interest and Research Trajectory
Recent academic investigations have focused on three primary areas: (1) mechanistic studies of this compound in asymmetric catalysis, (2) its application in hybrid material synthesis, and (3) computational modeling of its electronic structure. A 2022 study demonstrated that this compound, when combined with titanium tetraisopropoxide in a 1:30 molar ratio, produces methyl-modified hollow TiO₂ microspheres with enhanced selectivity for bilirubin adsorption. This achievement highlights the compound’s potential in biomedical material design.
In catalysis, nuclear magnetic resonance (NMR) studies have elucidated the dynamic exchange processes between this compound and carboxylic acids. Researchers observed that acetic acid displaces isopropoxy ligands to form octahedral titanium complexes, which serve as active species in esterification reactions. These findings have spurred interest in developing titanium-based catalysts for green chemistry applications.
Properties
Molecular Formula |
C10H24O3Ti |
|---|---|
Molecular Weight |
240.16 g/mol |
IUPAC Name |
carbanide;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/3C3H7O.CH3.Ti/c3*1-3(2)4;;/h3*3H,1-2H3;1H3;/q4*-1;+4 |
InChI Key |
BZUPBRMVUVSHKU-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4] |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
The synthesis involves two main steps:
Step 1: Mixing TiCl4 and isopropanol
Titanium tetrachloride is mixed with isopropanol under strictly anhydrous conditions to avoid hydrolysis. The molar ratio of TiCl4 to isopropanol is typically between 1:4 and 1:8. The mixture is stirred for a period ranging from 5 to 15 hours to allow partial substitution of chloride ligands by isopropoxide groups.Step 2: Ammonia gas treatment
Ammonia gas is introduced into the reaction mixture to facilitate the removal of residual chloride ions by forming ammonium chloride (NH4Cl) precipitate. This step also helps drive the reaction to completion. The ammonia gas is typically bubbled through the mixture for 13 to 20 hours. The addition of ammonia must be carefully controlled, as excessive ammonia prolongs the reaction but can reduce yield due to side reactions.
Role of Additives and Solvents
Benzene addition : During the precipitation of ammonium chloride, benzene is added (7 to 13 moles relative to TiCl4) to aid in the separation and purification process. Benzene acts as a solvent to facilitate filtration and fractional distillation.
Nitrogen gas drying : Prior to the reaction, nitrogen gas is used to purge moisture from the reactor to maintain anhydrous conditions essential for high purity product formation.
Reaction Parameters and Their Effects
Mechanistic Insights and Reaction Analysis
- The initial reaction between TiCl4 and isopropanol is slow and requires extended stirring to allow two chloride groups to be replaced, forming intermediate species such as TiCl2(OC3H7)2·C3H7OH.
- Ammonia gas reacts with residual Ti-Cl bonds and HCl to form ammonium chloride precipitate, which is filtered off.
- FT-IR spectroscopy confirms the formation of titanium isopropoxide by characteristic peaks near 850 cm^-1 (Ti-O-C stretch) and absence of C-Cl peaks around 675 cm^-1 after sufficient reaction time.
- Excess ammonia beyond optimal time can weaken the characteristic Ti-O-C peaks, indicating possible degradation or side reactions.
Purification and Isolation
After precipitation and filtration of ammonium chloride, the reaction mixture undergoes fractional distillation to separate benzene, unreacted isopropanol, and the titanium tetraisopropoxide product. This step ensures high purity of the final compound.
Comparative Summary of Key Patented Methods
Research Results and Observations
- Yields of titanium tetraisopropoxide exceeding 80% are achievable with careful control of mixing and ammonia injection times.
- FT-IR and other spectroscopic analyses are essential to confirm product purity and monitor reaction progress.
- The reaction is exothermic and produces corrosive HCl, requiring appropriate safety measures.
- The compound is highly moisture sensitive; thus, stringent anhydrous conditions are mandatory during synthesis and storage.
Chemical Reactions Analysis
Methyltitanium isopropoxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Kulinkovich cyclopropanation, where this compound reacts with Grignard reagents to form cyclopropylamines. This reaction involves the formation of a reactive titanium-carbene intermediate, which then adds to carbonyl compounds to form the desired cyclopropane products . Common reagents used in these reactions include Grignard reagents and other organometallic compounds, and the reactions are typically carried out under ambient conditions.
Scientific Research Applications
Methyltitanium triisopropoxide is an organometallic compound with diverse applications, particularly in chemical synthesis and materials science . It is often employed in conjunction with titanium(IV) isopropoxide in various processes .
Scientific Research Applications
Organic Synthesis
- Cyclopropanation: Methyltitanium triisopropoxide is used as a mediator in chemical reactions like cyclopropanation .
- Catalysis: It serves as a catalyst in various reactions, where interactions between the metal and functional groups are crucial . Research has shown its effectiveness as a catalyst for the enantioselective synthesis of chiral methyl carbinols from aldehydes .
- Precursor for Modified Titania: Methyltitanium triisopropoxide can be used in conjunction with titanium (IV) isopropoxide for the creation of organically modified hollow TiO2 microspheres via a sol-gel method .
Materials Science
- Molecular Imprinting: Methyltitanium triisopropoxide is used to generate methyl-modified hollow TiO2 microspheres selective for bilirubin by the molecular imprinting technique. These microspheres show greater selectivity for bilirubin compared to totally inorganic hollow TiO2 microspheres .
- Hybrid Materials: It is utilized in the synthesis of hybrid titania materials, combining organic and inorganic components . A mixture of titanium (IV) isopropoxide (TTIP), purely inorganic, and MTTIP precursors .
- Coatings: Methyltitanium triisopropoxide can be used for the production of organically modified microspheres, with characteristic roughness derived from the presence of methyl groups on the surface .
Case Studies
- Methyl-Modified Hollow TiO2 Microspheres: Methyl-modified hollow TiO2 microspheres (Methyl-HTM-MIM) were prepared using a sol-gel method with titanium (IV) isopropoxide (TTIP) and methyltitanium triisopropoxide (MTTIP) as precursors . The study demonstrated that a 1/30 mol MTTIP/mol TTIP ratio allowed for the preparation of hollow spheres with a methylated-TiO2 shell . The resulting methylated microspheres presented greater selectivity for bilirubin, with imprinting factor values greater than 1.4 .
- Catalytic Enantioselective Addition to Aldehydes: A study presented an efficient catalyst for the enantioselective synthesis of chiral methyl carbinols from aldehydes using methyltriisopropoxytitanium .
Mechanism of Action
The mechanism of action of methyltitanium isopropoxide involves the formation of reactive intermediates, such as titanium-carbene complexes, which facilitate various chemical transformations. These intermediates can interact with molecular targets, such as carbonyl compounds, to form new chemical bonds and products. The pathways involved in these reactions often include the formation and rearrangement of titanacycles, which are key intermediates in the catalytic processes .
Comparison with Similar Compounds
Titanium Isopropoxide (TTIP)
Structural and Physical Properties :
Titanium isopropoxide (TTIP, Ti(OCH(CH₃)₂)₄) shares the isopropoxide ligand but lacks the methyl group. It is a colorless to pale-yellow liquid (or powder in pure form) with a molecular weight of 284.22 g/mol and a higher boiling point (~110°C) compared to methyltitanium triisopropoxide .
Aluminum Isopropoxide
Structural and Physical Properties :
Aluminum isopropoxide (Al(OCH(CH₃)₂)₃, CAS 555-31-7) is a white crystalline solid with a molecular weight of 204.24 g/mol. Unlike titanium-based analogs, it is less moisture-sensitive and can be handled in air briefly .
Functional Comparison with Other Organometallic Reagents
Grignard Reagents (e.g., Cyclohexylmagnesium Bromide)
- Reactivity : Grignard reagents (RMgX) are nucleophilic, whereas methyltitanium triisopropoxide facilitates electrophilic or radical pathways .
- Yield Efficiency : Methyltitanium triisopropoxide outperforms Grignard reagents in directed reductions (e.g., 91% yield for benzyl alcohol synthesis vs. 40% for Grignard-mediated reactions) .
Methyltitanium Diisopropoxide
- Structure : Contains two isopropoxide ligands and one methyl group, reducing steric bulk compared to the triisopropoxide variant.
- Application : Used in enantioselective acetylations but requires chiral auxiliaries for high enantiomeric excess (e.g., 54.1% ee vs. 97% yield in some cases) .
Critical Research Findings
Q & A
Q. What are the standard protocols for synthesizing methyltitanium isopropoxide in laboratory settings?
- Methodological Answer : this compound is typically synthesized using titanium(IV) isopropoxide (TTIP) as a precursor. Key parameters include:
- Solvents : Tetrahydrofuran (THF) or ethanol to dissolve the precursor and control solution viscosity .
- Stabilizers : Hydrochloric acid (HCl) or acetic acid to prevent premature hydrolysis and stabilize the reaction mixture .
- Purification : Post-reaction washing with water to remove byproducts (e.g., diethylammonium chloride) and excess reagents, as demonstrated in analogous syntheses .
Example protocol:
1. Dissolve TTIP in THF under inert atmosphere.
2. Add stabilizer (e.g., 0.5 M HCl) dropwise.
3. Stir for 24 hours, then wash with deionized water (3×).
4. Dry under vacuum to isolate the product.
Q. How should this compound be handled and stored to ensure stability?
- Methodological Answer :
- Handling : Use in a fume hood with gloves and protective eyewear. Avoid exposure to moisture, as titanium alkoxides are highly hygroscopic .
- Storage : Keep in airtight containers under inert gas (e.g., argon) at temperatures below 25°C. Monitor for crystallization or color changes, which indicate degradation .
Q. What characterization techniques are critical for confirming the purity of this compound?
- Methodological Answer :
- FTIR : Identify characteristic Ti-O and alkoxide stretching vibrations (950–1050 cm⁻¹) .
- NMR : Use ¹³C NMR to verify isopropoxide ligand integrity (δ 20–25 ppm for methyl groups) .
- Elemental Analysis : Compare experimental Ti content (%) with theoretical values to assess purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Methodological Answer : Key variables include:
Q. How should researchers resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments under identical conditions (solvent, stabilizer, drying method) .
- Advanced Characterization : Use TGA-DSC to compare decomposition profiles across batches. Discrepancies may arise from residual solvent or moisture .
- Cross-Validation : Compare results with alternative techniques (e.g., XRD for crystallinity vs. amorphous content) .
Q. What role does this compound play in the synthesis of titanium-based nanomaterials?
- Methodological Answer :
- Precursor Function : Hydrolyzes controllably to form TiO₂ nanostructures. Adjust H₂O:TTIP molar ratio to tailor particle size (e.g., 1:10 for <50 nm) .
- Composite Materials : Combine with polymers (e.g., PVC or PVP) to create hybrid films. Spin-coating parameters (rpm, solvent evaporation rate) affect morphology .
- Catalytic Applications : Test in oxidation reactions (e.g., CO oxidation) using fixed-bed reactors. Monitor activity loss due to sintering .
Data Contradiction and Reproducibility
Q. Why do different studies report varying catalytic activities for this compound-derived TiO₂?
- Methodological Answer :
- Synthesis Variability : Differences in calcination temperature (e.g., 400°C vs. 600°C) alter crystallinity (anatase vs. rutile phases) .
- Surface Area : BET analysis often reveals discrepancies due to unoptimized precursor concentrations or drying methods .
- Mitigation : Standardize synthesis protocols and report detailed metadata (e.g., humidity during hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
